8-Metoxi-3-metilquinolin-4-amina

Descripción general

Descripción

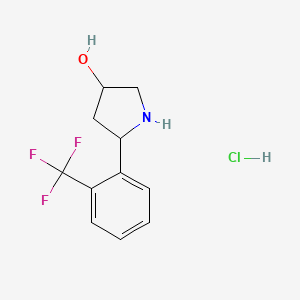

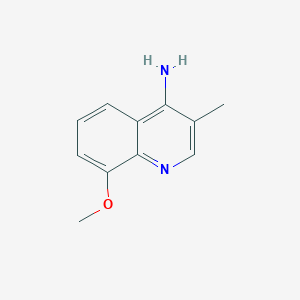

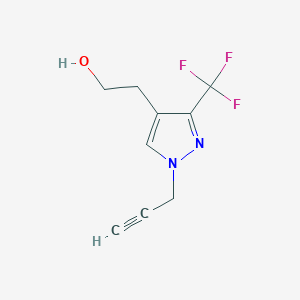

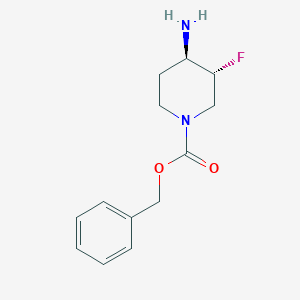

8-Methoxy-3-methylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Methoxy-3-methylquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-3-methylquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de la quinolina, incluida la 8-Metoxi-3-metilquinolin-4-amina, exhiben una prometedora actividad anticancerígena. Interfieren con el crecimiento de las células cancerosas, inducen la apoptosis e inhiben la progresión del tumor. Los investigadores han explorado su potencial como terapias dirigidas contra varios tipos de cáncer .

- Las quinolinas poseen propiedades antioxidantes, protegiendo las células del estrés oxidativo y el daño de los radicales libres. La this compound puede contribuir a eliminar las especies reactivas de oxígeno (ROS) y mantener la salud celular .

- La inflamación juega un papel en diversas enfermedades. Los derivados de la quinolina, incluido nuestro compuesto de interés, exhiben efectos antiinflamatorios al modular las vías inflamatorias. Estas propiedades los convierten en candidatos potenciales para el tratamiento de afecciones inflamatorias .

- Las quinolinas tienen una rica historia en el desarrollo de fármacos antimaláricos. Compuestos como la this compound pueden inhibir el crecimiento de los parásitos Plasmodium responsables de la malaria. Los investigadores continúan explorando su eficacia y seguridad .

- En medio de la pandemia de COVID-19, los científicos han investigado los derivados de la quinolina por sus posibles efectos antivirales. Algunos compuestos, incluida la this compound, exhiben actividad inhibitoria contra el SARS-CoV-2, el virus que causa el COVID-19 .

- La tuberculosis sigue siendo un desafío de salud global. Las quinolinas han mostrado promesa como agentes antituberculosos. La this compound puede contribuir a inhibir el crecimiento de Mycobacterium tuberculosis, ayudando en la lucha contra esta enfermedad infecciosa .

Propiedades Antitumorales

Actividad Antioxidante

Efectos Antiinflamatorios

Potencial Antimalárico

Actividad Anti-SARS-CoV-2

Propiedades Antituberculosas

Estas aplicaciones destacan la versatilidad de los derivados de la quinolina, y la this compound, en particular, como un andamiaje para el descubrimiento de fármacos e intervenciones terapéuticas. Los investigadores continúan explorando nuevos usos y optimizando sus propiedades para diversos contextos médicos e industriales . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, to which this compound belongs, have been studied for their antimalarial activity . Therefore, it can be inferred that the compound may target the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria .

Mode of Action

It is known that quinoline derivatives, such as sitamaquine, inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . It is possible that 8-Methoxy-3-methylquinolin-4-amine may have a similar mode of action.

Biochemical Pathways

This pathway is crucial for the survival of the parasite as it allows the conversion of toxic free heme, released during hemoglobin digestion, into non-toxic hemozoin .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that quinoline derivatives exhibit potent in vitro antimalarial activity . Therefore, it can be inferred that the action of 8-Methoxy-3-methylquinolin-4-amine may result in the death of the Plasmodium parasites, thereby alleviating the symptoms of malaria .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a drug .

Análisis Bioquímico

Biochemical Properties

8-Methoxy-3-methylquinolin-4-amine plays a significant role in biochemical reactions, particularly as an anti-infective agent. It interacts with various enzymes and proteins involved in the metabolic pathways of pathogens. For instance, it has been shown to inhibit the activity of enzymes such as Plasmodium falciparum dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in malaria parasites . Additionally, 8-Methoxy-3-methylquinolin-4-amine binds to heme molecules, disrupting the detoxification process of heme in Plasmodium species.

Cellular Effects

8-Methoxy-3-methylquinolin-4-amine exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, it interferes with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme byproducts. This compound also affects cell signaling pathways by inhibiting the activity of protein kinases involved in the regulation of cell growth and proliferation . Furthermore, 8-Methoxy-3-methylquinolin-4-amine has been shown to modulate gene expression, particularly genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 8-Methoxy-3-methylquinolin-4-amine involves multiple pathways. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thereby disrupting pyrimidine biosynthesis . Additionally, 8-Methoxy-3-methylquinolin-4-amine interacts with heme molecules, forming a complex that prevents the detoxification of heme, leading to the accumulation of toxic heme byproducts. This compound also inhibits protein kinases, affecting cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxy-3-methylquinolin-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 8-Methoxy-3-methylquinolin-4-amine can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly pronounced in in vitro studies with malaria parasites, where prolonged exposure to the compound leads to increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 8-Methoxy-3-methylquinolin-4-amine vary with different dosages in animal models. At low doses, the compound exhibits potent anti-malarial activity, effectively clearing parasitic infections without significant toxicity . At higher doses, 8-Methoxy-3-methylquinolin-4-amine can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

8-Methoxy-3-methylquinolin-4-amine is involved in several metabolic pathways, particularly those related to the detoxification of heme and pyrimidine biosynthesis. It interacts with enzymes such as dihydroorotate dehydrogenase and heme oxygenase, affecting their activity and altering metabolic flux . The compound also influences metabolite levels, leading to the accumulation of toxic heme byproducts and disruption of nucleotide synthesis.

Transport and Distribution

Within cells and tissues, 8-Methoxy-3-methylquinolin-4-amine is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm . The compound can also bind to transport proteins, facilitating its movement across cellular membranes . In tissues, 8-Methoxy-3-methylquinolin-4-amine accumulates in areas with high metabolic activity, such as the liver and spleen .

Subcellular Localization

8-Methoxy-3-methylquinolin-4-amine is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . The compound can also localize to the mitochondria, affecting mitochondrial function and inducing oxidative stress . Post-translational modifications and targeting signals play a role in directing 8-Methoxy-3-methylquinolin-4-amine to these specific compartments .

Propiedades

IUPAC Name |

8-methoxy-3-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYJDSVTOYNOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)

![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)

![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)